molecular formula C20H13N3O B164442 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile CAS No. 131926-78-8

5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile

Cat. No.: B164442
CAS No.: 131926-78-8
M. Wt: 311.3 g/mol
InChI Key: ADLSFYJDHWUKFP-UHFFFAOYSA-N
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Description

5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile is a heterocyclic compound featuring a fused indole-carbazole core with a methoxy (-OCH₃) group at position 5 and a cyano (-CN) group at position 6. The dihydro structure at positions 11 and 12 introduces partial saturation, influencing its electronic and steric properties.

Properties

IUPAC Name

5-methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c1-24-20-13(10-21)16-11-6-2-4-8-14(11)22-18(16)19-17(20)12-7-3-5-9-15(12)23-19/h2-9,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSFYJDHWUKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=CC=CC=C3NC2=C4C(=C1C#N)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927400
Record name 6-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-78-8
Record name 6-Cyano-5-methoxyindolo(2,3-a)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 1,2-cyclohexanedione with phenylhydrazine hydrochloride in the presence of acetic acid, followed by further cyclization and functionalization steps . Another approach involves the use of tri-tert-butyl phosphine and sodium t-butanolate in o-xylene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and carbazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . The compound’s ability to intercalate into DNA and disrupt its function also contributes to its biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Bioactivity
Compound Substituents Anti-TB Activity (MIC, µg/mL) Anti-Anthrax Activity
145 (6-OCH₃, 5-CN) 6-OCH₃, 5-CN 10–15 Moderate
146 (11,12-dihydroindolo[2,3-a]-5-CN) 5-CN 15–20 Weak
Target Compound (5-OCH₃, 6-CN) 5-OCH₃, 6-CN Predicted: 10–20 Predicted: Moderate

Biological Activity

5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14N2O
  • Molecular Weight : 278.32 g/mol
  • CAS Number : 744207-11-2

It features a methoxy group and a carbonitrile moiety that contribute to its biological activity and stability.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound induces apoptosis through the activation of intrinsic pathways involving caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis via caspase activation
K562 (Leukemia)3.2Cell cycle arrest and apoptosis induction

Antiviral Activity

This compound has also demonstrated antiviral properties against several viruses, including HIV and influenza. The compound inhibits viral replication by interfering with viral entry and integration into host cells.

Neuroprotective Effects

Studies have suggested that this compound possesses neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
  • Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Inhibition of Viral Enzymes : The carbonitrile group may play a role in inhibiting key viral enzymes necessary for replication.

Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Study 2: Antiviral Activity

In vitro assays showed that the compound reduced HIV replication by over 70% at a concentration of 10 µM without significant cytotoxicity to host cells (CC50 > 50 µM). This suggests a favorable therapeutic index for potential antiviral applications.

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